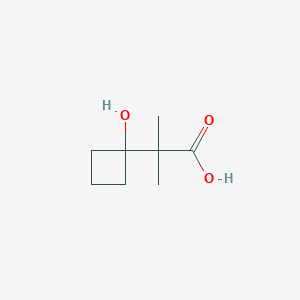

2-(1-hydroxycyclobutyl)-2-methylpropanoic acid

Description

2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a cyclobutyl ring and a hydroxy group attached to a propanoic acid backbone

Properties

IUPAC Name |

2-(1-hydroxycyclobutyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(2,6(9)10)8(11)4-3-5-8/h11H,3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLHHQAPFFBQOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)C1(CCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-(1-hydroxycyclobutyl)-2-methylpropanoic acid involves the Reformatsky reaction. This reaction typically starts with ethyl bromoacetate and cyclobutanone in the presence of zinc and trimethylchlorosilane in diethyl ether. The reaction mixture is refluxed and then cooled with ice, followed by the addition of ammonia to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities, following similar reaction conditions as described in laboratory-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe to study biological pathways and enzyme interactions.

Industry: It can be used in the synthesis of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(1-hydroxycyclobutyl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways within biological systems. The hydroxy group and cyclobutyl ring play crucial roles in its reactivity and interactions with enzymes and receptors. Detailed studies on its mechanism of action are limited, but it is believed to modulate specific biochemical pathways through its structural features .

Comparison with Similar Compounds

Similar Compounds

2-(1-Hydroxycyclobutyl)acetic acid: This compound shares the cyclobutyl ring and hydroxy group but differs in the acetic acid backbone.

2-(1-Hydroxycyclopropyl)propanoic acid: Similar structure with a cyclopropyl ring instead of a cyclobutyl ring.

Uniqueness

2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid is unique due to its specific combination of a cyclobutyl ring and a hydroxy group attached to a propanoic acid backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

2-(1-Hydroxycyclobutyl)-2-methylpropanoic acid, also known by its chemical formula C₇H₁₂O₃, has garnered attention in recent years for its potential biological activities. This compound is structurally characterized by a cyclobutyl moiety and a hydroxyl group, which may contribute to its reactivity and interactions within biological systems. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology and biochemistry. Key areas of focus include:

- Antimicrobial Properties : Preliminary studies have indicated that this compound exhibits antimicrobial activity against several pathogens. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

- Anticancer Potential : Research suggests that this compound may inhibit the proliferation of cancer cells. This effect is thought to be mediated through apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially acting as a competitive inhibitor. This interaction can modulate various biochemical pathways.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs and preliminary data:

- Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and thus altering metabolic pathways.

- Cell Membrane Disruption : Its amphipathic nature suggests it could integrate into lipid bilayers, disrupting membrane integrity and leading to cytotoxic effects on microbial cells.

Case Studies

-

Antimicrobial Activity :

A study assessed the effectiveness of this compound against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a dose-dependent response.Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 50 µg/mL S. aureus 30 µg/mL P. aeruginosa 40 µg/mL -

Anticancer Activity :

In vitro studies using human cancer cell lines demonstrated that treatment with the compound led to a 60% reduction in cell viability at a concentration of 100 µM after 48 hours, indicating potential as an anticancer agent.Cancer Cell Line Cell Viability (%) at 100 µM HeLa (Cervical) 40% MCF-7 (Breast) 35% A549 (Lung) 45%

Comparative Studies

Comparative studies have also been conducted to evaluate the biological activity of this compound against structurally similar compounds. These studies typically assess parameters such as cytotoxicity, enzyme inhibition potency, and antimicrobial efficacy.

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (Cell Viability %) |

|---|---|---|

| This compound | 50 µg/mL | 40% |

| Related Compound A | 70 µg/mL | 55% |

| Related Compound B | >100 µg/mL | 70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.